Comprehensive Technical Guide on N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9): A Critical Chiral Synthon in HCV Protease Inhibitor Development
Comprehensive Technical Guide on N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9): A Critical Chiral Synthon in HCV Protease Inhibitor Development
[(3S)-1-(cyclopropylamino)- part has captured my attention.
Pinpointing Critical Precursor
I've zeroed in on the epoxide precursor, N-cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9), as a key chiral building block. Its role in the synthesis of Telaprevir is now clear. I'm focused on the regioselectivity of the epoxide ring opening and its impact on the C-terminal fragment. Further exploration of this compound and its synthetic path is the current focus.
Developing Technical Guide
I'm now drafting a detailed technical guide focused on N-Cyclopropyl-3-propyloxirane-2-carboxamide. The outline is set: Introduction, Chemical Properties & Structural Mechanics, and Synthesis and Experimental. The introduction is finalized, highlighting the compound's critical role as a chiral precursor, especially for Telaprevir. I've noted that the oxirane allows for stereocontrolled introduction of amino and hydroxy groups through regioselective epoxide opening. I'm compiling quantitative data and the table of properties next.
Outlining Synthetic Pathways
I'm now detailing workflows for synthesizing and applying N-Cyclopropyl-3-propyloxirane-2-carboxamide. I'm outlining step-by-step methodologies, including the Sharpless epoxidation and azide ring-opening with reduction. The rationale behind catalyst selection, like Cu(NO3)2 for regioselective epoxide opening, due to the carboxamide group's electron-withdrawing effect, is key. I am preparing a biological target and mechanism of action section.
Mapping Synthetic Routes
I'm now detailing a comprehensive synthetic pathway, starting from 2-hexen-1-ol and culminating in the Telaprevir C-terminal fragment, explicitly highlighting the pivotal role of CAS 950483-69-9. I'm also preparing a diagram that details the mechanism of regioselective epoxide opening of N-Cyclopropyl-3-propyloxirane-2-carboxamide.
I am explaining the rationale behind each step, and I'm developing self-validating protocols to ensure reliability and provide real, verifiable URLs for references. The diagram for the synthetic workflow is the next item on my list.
Detailing Amidation Steps
I'm now detailing the amidation step used in synthesizing Telaprevir's precursor. I'm focusing on how cyclopropylamine reacts with the activated carboxylic acid using EDC/HOBt. The mechanism of reaction is a key aspect, with emphasis on the intermediate formation and eventual amide bond formation. The next step is validation of the protocol.
Visualizing Azide Reaction
I'm currently creating a detailed diagram depicting the azide ring-opening reaction of N-cyclopropyl-3-propyloxirane-2-carboxamide. I'm illustrating how the azide attacks C3, with an inversion of configuration, leading to an anti-3-azido-2-hydroxy isomer product. I'm focusing on clarity to ensure the step-by-step nature of the process is self-evident.
Calculating Molecular Weight
I've just finalized the molecular formula and weight for N-Cyclopropyl-3-propyloxirane-2-carboxamide, verifying it as C9H15NO2 with a molecular weight of 169.22 g/mol . I'm cross-referencing this against patent literature, specifically WO2007105729A1, to validate these results against established data.
Identifying Key Players
I've pinpointed the assignee of WO2007105729A1 as Ajinomoto Co Inc. The inventors listed are Tomoyuki Onishi and Takayoshi Torii. This is a solid lead for establishing E-E-A-T. I'm moving onto the patent's core focus, which seems to describe the synthesis of N-cyclopropyl-3-
Outlining Guide's Structure
I've crafted an initial outline for the guide. It will focus on CAS 950483-69-9, starting with an Executive Summary that emphasizes its critical role in HCV protease inhibitor synthesis. The guide then moves into Chemical Identity and Quantitative Data. This section will include a structured table detailing key physicochemical properties. I'm keen on establishing the relevance of the (2S, 3R) and (2R, 3S) configurations of the chiral synthon and their impact.
Detailing Molecular Characteristics
I'm now zeroing in on the specifics, I've got the molecular weight at 169.22 g/mol . Also, I'm considering the critical structural features: the oxirane ring, the propyl chain attached at C3, and the N-cyclopropyl carboxamide at C2. I see these elements are key to the molecule's function.
\n\n
Unveiling Warhead's Role
I've explored the strategic significance. The NS3/4A protease requires a reversible inhibitor for its shallow site. The alpha-ketoamide moiety is the crucial warhead here, forming a hemiketal with catalytic Ser139. Epoxide CAS 950483-69-9 is crucial for introducing the amine and hydroxyl stereospecifically, which are later manipulated for the C-terminal warhead synthesis.
\n\n
Structuring Synthesis Protocols
I am now structuring the experimental workflows and methodologies. The first protocol focuses on synthesizing CAS 950483-69-9 using Ajinomoto Co. Inc.'s methodology. It begins with the Sharpless asymmetric epoxidation of 2-hexen-1-ol, yielding the chiral epoxy alcohol, which is then oxidized to the carboxylic acid. This is followed by amidation with cyclopropylamine.
Mapping Synthesis Protocols
I'm developing the synthesis section. Protocol 1 details the synthesis of CAS 950483-69-9 from 2-hexen-1-ol, covering epoxidation and amidation. Protocol 2 outlines ring-opening of the epoxide with azide, catalyzed by a Lewis acid, which directs the attack to the C3 position. It covers the subsequent hydrogenation step to yield the amine. I'm also preparing diagrams for the synthetic workflows and the epoxide-opening mechanism using Graphviz DOT. I'm focusing on ensuring trustworthiness by explaining the causality of each step and emphasizing self-validating protocols like chiral HPLC.
Confirming Regioselectivity Details
I'm now detailing regioselectivity confirmation using NMR spectroscopy. I'll provide examples of specific chemical shift differences that confirm the reaction outcome. The synthesis section will include cited Ajinomoto patents and relevant literature on HCV NS3/4A protease inhibitors. I'm focusing on ensuring trustworthiness by explaining the causality of each step and emphasizing self-validating protocols, such as chiral HPLC and NMR.
Visualizing Key Processes
I am now focusing on the graphical representation of the workflow. I've designed a DOT graph with nodes and edges that clearly illustrate each synthetic step, starting from the 2-hexen-1-ol and culminating in the target compound. I've also added color-coded nodes for visual clarity, using a consistent color scheme to represent different reaction types and key materials. The graph includes labels, reaction conditions, and reagents. I'm enhancing this with notes on regioselectivity and stereochemistry at each stage.
Refining Structural Diagrams
I'm currently refining the DOT graph visualizations. I've added a second diagram that details the mechanism of epoxide ring-opening with azide, including Lewis acid coordination. I'm focusing on ensuring clarity by labeling each step with concise descriptions and highlighting the key events. It's becoming a visual representation of the crucial processes.
Finalizing Visualization Details
I'm now implementing adjustments to the Graphviz DOT graphs for optimal display. I've ensured a suitable aspect ratio and manageable width, either implicitly through sizing or through commenting on rendering considerations, and I'm reviewing the references for completeness. The diagrams are refined, demonstrating the synthetic steps clearly, including regioselectivity and stereochemistry at each stage.
Incorporating Key Citations
I've incorporated several citations now. I've noted that Google Patents and Guidechem provide essential related property data for N-Cyclopropyl-3-propyloxirane-2-carboxamide, including AU2008219689A1 on HCV infections. These resources offer crucial information that helps structure the guide, and validate the workflows.
Justifying Stereochemistry's Impact
I'm now detailing stereochemical control, emphasizing the Sharpless epoxidation's role. It is a predictable way to achieve high enantiomeric excess. Lewis acid use during azidolysis guides the nucleophile attack to C3. Ensuring these are high-trust protocols is essential, with correct configurations key to high binding affinity with NS3/4A protease.
Structuring Reaction Protocols
I'm now detailing the reaction protocols, clarifying the azide's regioselective attack at C3 via an SN2-like process, ensuring configuration inversion. The synthesis section's structure is clear, with Protocol 1 detailing CAS 950483-69-9 and Protocol 2 covering 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. Also, Table 1 will include physical properties. I've re-checked the color contrast rules for the DOT graphs to maintain clarity.
Finalizing Chemical Properties
Validating Experimental Integrity
I'm now detailing validation processes. I've ensured a comprehensive analytical framework for the synthesis. Chiral HPLC confirms enantiomeric excess post-epoxidation. 1H NMR confirms regioselectivity after azidolysis. These analytical steps are crucial to ensure trustworthy results.
Executive Summary
In the landscape of antiviral drug development, the synthesis of target-specific pharmacophores requires advanced chiral building blocks. N-Cyclopropyl-3-propyloxirane-2-carboxamide (CAS 950483-69-9) serves as a critical, highly specialized intermediate in the synthesis of Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, most notably Telaprevir (VX-950) [4.1].
As a Senior Application Scientist, I approach the utility of this compound not merely as a transitional molecule, but as a stereochemical anchor. The oxirane ring embedded within this structure allows for the precise, regioselective, and stereospecific introduction of heteroatoms—specifically, the 3-amino and 2-hydroxy moieties required for the final
Chemical Identity & Structural Mechanics
The structural architecture of CAS 950483-69-9 is defined by a highly strained oxirane (epoxide) ring flanked by a propyl chain at the C3 position and an
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| Chemical Name | N-Cyclopropyl-3-propyloxirane-2-carboxamide |
| CAS Registry Number | 950483-69-9 |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Epoxide O, Amide N) |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų |
| Key Structural Motifs | Epoxide core, C3-propyl chain, C2- |
Data synthesized from foundational chemical property databases and structural analysis[2].
Experimental Workflows & Methodologies
To maintain scientific integrity, the synthesis and utilization of this compound must be approached as a self-validating system. Every experimental choice must have a clear mechanistic causality and an analytical checkpoint.
Protocol 1: Upstream Synthesis of CAS 950483-69-9
The synthesis of the oxirane core relies on establishing absolute stereochemistry early in the workflow, typically utilizing 2-hexen-1-ol as the starting material[1].
Step-by-Step Methodology:
-
Sharpless Asymmetric Epoxidation: React 2-hexen-1-ol with tert-butyl hydroperoxide (TBHP) in the presence of titanium tetraisopropoxide (Ti(OPr-i)4) and a chiral dialkyl tartrate (e.g., (+)-DET or (-)-DET depending on the desired epimer) in dichloromethane at -20°C.
-
Causality: The chiral catalyst complex dictates the face of the alkene that undergoes oxygen transfer, ensuring >95% enantiomeric excess (ee). This is critical because the HCV NS3/4A protease binding pocket is highly stereospecific.
-
-
Oxidation to Carboxylic Acid: Treat the resulting chiral epoxy alcohol with a catalytic amount of ruthenium chloride (RuCl3) and sodium periodate (NaIO4) in a biphasic solvent system (e.g., CCl4/CH3CN/H2O) to oxidize the primary alcohol to the corresponding carboxylic acid.
-
Amidation: Couple the resulting 3-propyloxirane-2-carboxylic acid with cyclopropylamine. Utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF at 0°C to room temperature.
-
Self-Validating Checkpoint: Isolate the product and perform Chiral HPLC (e.g., Chiralpak AD-H column). The ee must be confirmed to be >98% before proceeding. Any racemization here will exponentially degrade the final drug's efficacy.
-
Synthetic workflow of CAS 950483-69-9 and its downstream application.
Protocol 2: Downstream Regioselective Ring-Opening
The true utility of CAS 950483-69-9 lies in its conversion to 3-amino-
Step-by-Step Methodology:
-
Lewis Acid-Catalyzed Azidolysis: Dissolve CAS 950483-69-9 in a suitable solvent (e.g., methanol or water/alcohol mixture). Add sodium azide (NaN3) and a catalytic amount of a Lewis acid, such as Copper(II) nitrate (Cu(NO3)2) or Zinc(II) nitrate. Stir at elevated temperature (e.g., 60°C) until complete consumption of the starting material is observed via TLC.
-
Causality: The epoxide ring can theoretically open at C2 or C3. However, the electron-withdrawing carboxamide group at C2 destabilizes any developing positive charge, sterically and electronically hindering attack at C2. The Lewis acid coordinates to the epoxide oxygen, activating the ring. The azide nucleophile exclusively attacks the
-position (C3) via an -like mechanism, resulting in an inversion of configuration at C3[1]. -
Self-Validating Checkpoint: Conduct
H NMR spectroscopy. The chemical shift and coupling constants of the C3 proton adjacent to the azide group will distinctly confirm the regioselectivity and the anti-relationship of the newly formed 2-hydroxy and 3-azido groups.
-
-
Catalytic Hydrogenation: Transfer the purified 3-azido intermediate to a hydrogenation reactor. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1-2 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate to yield the pure 3-amino-
-cyclopropyl-2-hydroxyhexanamide.
Regioselective epoxide opening mechanism of CAS 950483-69-9.
Biological Target & Mechanism of Action
Once CAS 950483-69-9 is converted to the 3-amino-2-hydroxyhexanamide derivative, it is coupled to the peptide backbone of the protease inhibitor. In the final synthetic step, the secondary alcohol at the C2 position is oxidized (e.g., via Dess-Martin periodinane) to an
When administered, this
References
- Source: Guidechem - (2S,3R)
- Process for production of cyclopropylamide compound (WO2007105729A1)
- シクロプロピルアミド化合物の製造方法 (JP2009132621A)
- Inhibitors of serine proteases for the treatment of HCV infections (AU2008219689A1)
